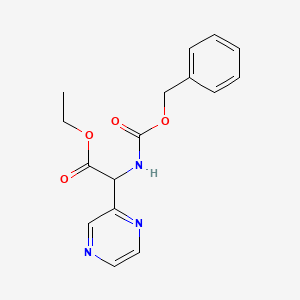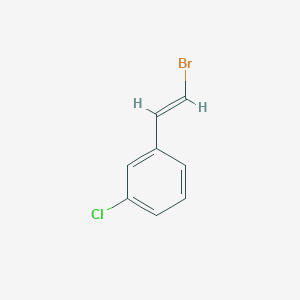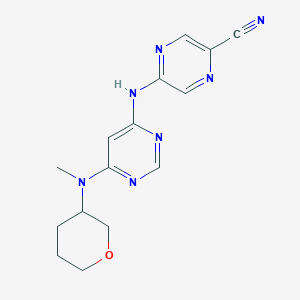
5-((6-(Methyl(tetrahydro-2H-pyran-3-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((6-(Methyl(tetrahydro-2H-pyran-3-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring substituted with a carbonitrile group and a pyrimidinylamino group, which is further substituted with a methylated tetrahydropyran moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6-(Methyl(tetrahydro-2H-pyran-3-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the multicomponent reaction (MCR) involving aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst . The reaction conditions often include the use of ethanol as a solvent and ammonium acetate as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing environmental impact and maximizing yield.
化学反応の分析
Types of Reactions
5-((6-(Methyl(tetrahydro-2H-pyran-3-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine and pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitrile group yields an amine, while oxidation can produce various oxides .
科学的研究の応用
5-((6-(Methyl(tetrahydro-2H-pyran-3-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:
作用機序
The mechanism of action of 5-((6-(Methyl(tetrahydro-2H-pyran-3-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
5-Bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid methyl ester: This compound has a similar tetrahydropyran moiety and demonstrates similar reactivity.
2-Amino-6-({4,5-dihydroxy-3-oxo-6-[(phosphonooxy)methyl]tetrahydro-2H-pyran-2-yl}amino)hexanoic acid: This compound features a tetrahydropyran ring and exhibits similar chemical properties.
Uniqueness
The uniqueness of 5-((6-(Methyl(tetrahydro-2H-pyran-3-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .
特性
分子式 |
C15H17N7O |
|---|---|
分子量 |
311.34 g/mol |
IUPAC名 |
5-[[6-[methyl(oxan-3-yl)amino]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C15H17N7O/c1-22(12-3-2-4-23-9-12)15-5-13(19-10-20-15)21-14-8-17-11(6-16)7-18-14/h5,7-8,10,12H,2-4,9H2,1H3,(H,18,19,20,21) |
InChIキー |
AILODYSGMIEYOD-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCCOC1)C2=NC=NC(=C2)NC3=NC=C(N=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


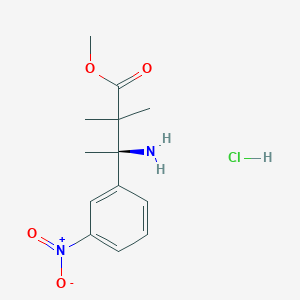
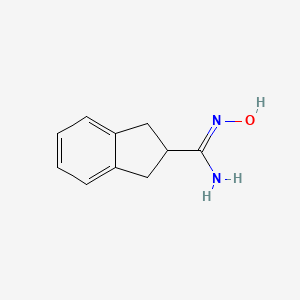
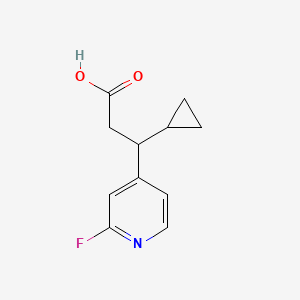
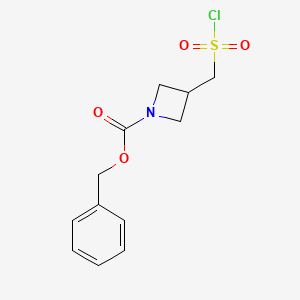

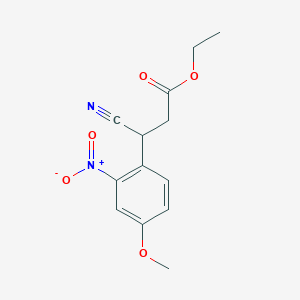
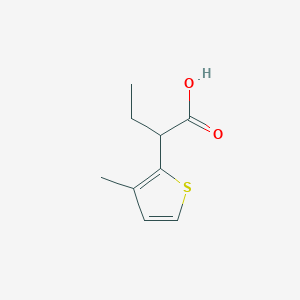


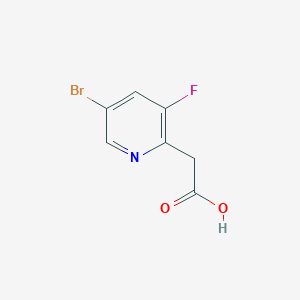
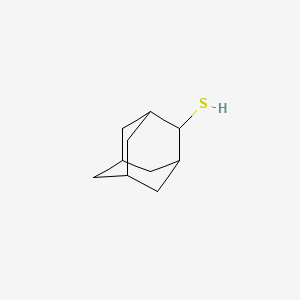
![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15243275.png)
